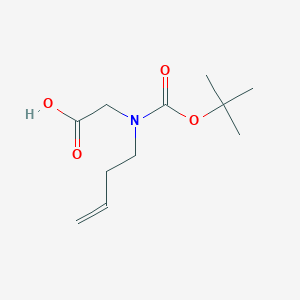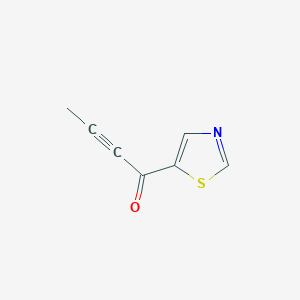
1-(1,3-Thiazol-5-yl)but-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Thiazol-5-yl)but-2-yn-1-one is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
Vorbereitungsmethoden
The synthesis of 1-(1,3-Thiazol-5-yl)but-2-yn-1-one typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(1,3-Thiazol-5-yl)but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Thiazol-5-yl)but-2-yn-1-one has a wide range of scientific research applications:
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. .
Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of agrochemicals, dyes, and photographic sensitizers.
Wirkmechanismus
The mechanism of action of 1-(1,3-Thiazol-5-yl)but-2-yn-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including the inhibition of enzymes and the modulation of receptor activity. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Thiazol-5-yl)but-2-yn-1-one can be compared with other thiazole derivatives, such as:
2-Acetylthiazole: Known for its use in flavor and fragrance industries.
1-(1,3-Thiazol-2-yl)ethanone: Used in the synthesis of various pharmaceuticals.
Thiazofurin: An anticancer agent with a different substitution pattern on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C7H5NOS |
|---|---|
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
1-(1,3-thiazol-5-yl)but-2-yn-1-one |
InChI |
InChI=1S/C7H5NOS/c1-2-3-6(9)7-4-8-5-10-7/h4-5H,1H3 |
InChI-Schlüssel |
GDWWVHNZICYHAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)C1=CN=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


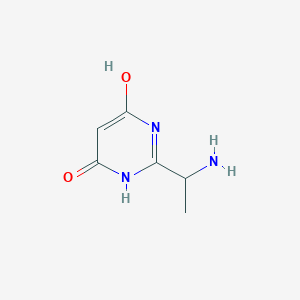

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
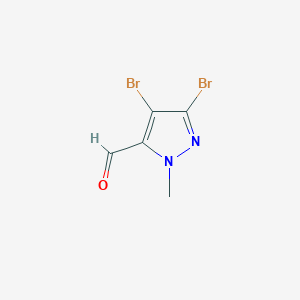
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
aminehydrochloride](/img/structure/B13506476.png)


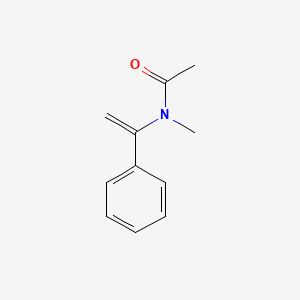
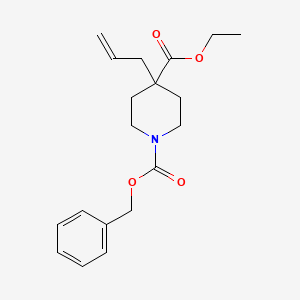
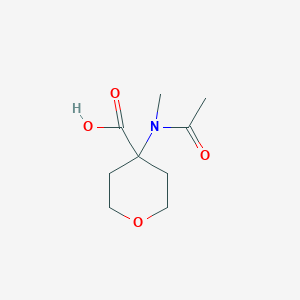
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
